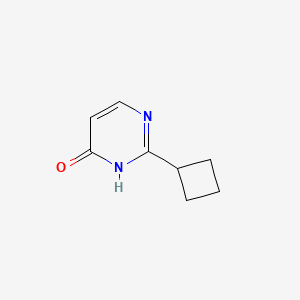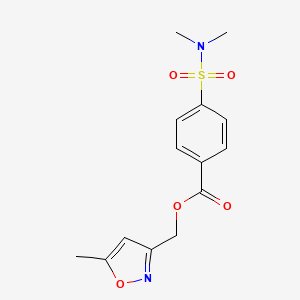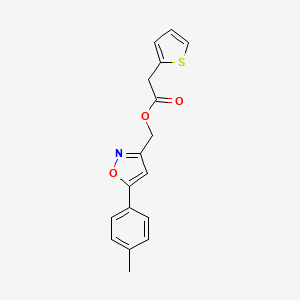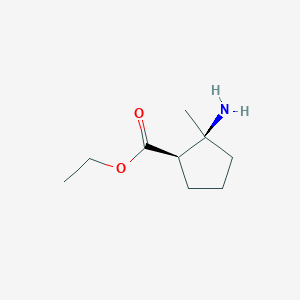
2-Cyclobutylpyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclobutylpyrimidin-4-ol is a pyrimidine derivative . It has a molecular formula of C8H10N2O and a molecular weight of 150.18 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H10N2O/c11-7-4-5-9-8(10-7)6-2-1-3-6/h4-6H,1-3H2,(H,9,10,11) . This indicates the presence of a cyclobutyl group attached to the pyrimidine ring at the 2-position and a hydroxyl group at the 4-position. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Wirkmechanismus
The mechanism of action of 2-Cyclobutylpyrimidin-4-ol is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in disease processes. In cancer cells, this compound has been found to inhibit the activity of DNA topoisomerases, which are essential for DNA replication and cell division. In inflammation, it has been found to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway. In infectious diseases, it has been found to disrupt bacterial cell wall synthesis and inhibit viral replication.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis and inhibit cell proliferation. In inflammation, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells to the site of inflammation. In infectious diseases, it has been found to exhibit antimicrobial activity and inhibit viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Cyclobutylpyrimidin-4-ol in lab experiments is its potent activity against a range of disease targets. This compound has been found to exhibit activity at low concentrations, making it an attractive candidate for drug development. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for research on 2-Cyclobutylpyrimidin-4-ol. One area of focus is the development of analogs and derivatives of this compound with improved activity and solubility. Another area of focus is the investigation of the potential therapeutic applications of this compound in animal models and clinical trials. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.
Synthesemethoden
The synthesis of 2-Cyclobutylpyrimidin-4-ol involves the reaction of cyclobutylamine with 4-chloropyrimidine in the presence of a base, such as potassium carbonate. The resulting intermediate is then treated with sodium hydroxide to yield the final product. This method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
„2-Cyclobutylpyrimidin-4-ol“ ist eine cyclobutanhaltige Verbindung. Cyclobutane sind in einer großen Klasse von Naturprodukten weit verbreitet, die sich durch vielfältige pharmazeutische Aktivitäten und komplizierte strukturelle Rahmenwerke auszeichnen . Die [2 + 2]-Cycloaddition ist die primäre und am häufigsten verwendete Methode zur Synthese von Cyclobutanen . Diese Verbindung kann als entscheidender synthetischer Baustein bei der Modulation und Gestaltung von Strukturen in der medizinischen Chemie verwendet werden .
Arzneimittelentwicklung
Die Cyclobutan-Untereinheit ist in verschiedenen Medikamenten und Arzneimittelprototypen wie Boceprevir, Nalbuphin weit verbreitet, die sich durch unterschiedliche Strukturen und breite Bioaktivitäten wie antibakterielle, antivirale und immunsuppressive Eigenschaften auszeichnen . Viele Pharmazeutika haben Cyclobutanmotive integriert, um die klinische Wirksamkeit zu verbessern und die ADMET-Eigenschaften zu verbessern .
Behandlung von rheumatoider Arthritis
Im Jahr 2012 brachte Pfizer erfolgreich Xeljanz auf den Markt, ein hochwirksames Medikament, das auf die JAK1/JAK3-Rezeptoren abzielt, um rheumatoide Arthritis zu behandeln . Die Cyclobutanstruktur spielt eine entscheidende Rolle in diesem Medikament .
Behandlung von JAK1-vermittelten Autoimmunerkrankungen
Abrocitinib, ein Sulfonamid-Derivat, das 2023 von der FDA für die Vermarktung zugelassen wurde, wurde entwickelt, indem die Piperidinstruktur in Xeljanz durch eine 1,3-disubstituierte Cyclobutanstruktur ersetzt wurde . Diese Modifikation führte zu einer 28-fachen Steigerung der Selektivität gegenüber dem JAK1-Rezeptor bei der Behandlung von JAK1-vermittelten Autoimmunerkrankungen .
Entzündungshemmende Aktivitäten
Pyrimidine, einschließlich „this compound“, zeigen entzündungshemmende Wirkungen, indem sie wichtige Entzündungsmediatoren wie PGE 2, Stickstoffmonoxid (NO), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), Chemokine hemmen .
Biologische Evolution
Die cyclobutanhaltigen sekundären Metaboliten werden von einer Reihe von Organismen, von Landpflanzen bis hin zu Meereslebewesen, biosynthetisiert, was die Bedeutung von Cyclobutan in der biologischen Evolution unterstreicht .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-cyclobutyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-7-4-5-9-8(10-7)6-2-1-3-6/h4-6H,1-3H2,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIVEBVXUQYMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-(2-{2-[(4-chloroanilino)carbothioyl]hydrazino}-2-oxoethoxy)benzenecarboxylate](/img/structure/B2455618.png)
![6-Propyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2455621.png)

![ethyl N-[3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyanoacryloyl]carbamate](/img/structure/B2455623.png)
![4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2455624.png)

![1-(9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2455627.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline](/img/structure/B2455628.png)
![N-((2-(dimethylamino)pyridin-3-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2455631.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2455634.png)
![3-[(3-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2455638.png)
![2-[2-Hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile](/img/structure/B2455639.png)
